2,5-Difluoro-3-nitroanisole
Description
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Properties
IUPAC Name |
2,5-difluoro-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODPVGPAUWDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-3-nitroanisole is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. One common approach includes the nitration of anisole derivatives followed by fluorination. The reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity.
Antimicrobial Properties
Recent studies have indicated that nitroaromatic compounds, including this compound, exhibit antimicrobial properties. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 64 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens.
Toxicological Studies
Toxicological assessments have revealed that nitroaromatic compounds can exhibit mutagenic and carcinogenic effects. A study on related compounds indicated that prolonged exposure to nitroanisoles can lead to tumors in laboratory animals . These findings highlight the importance of understanding the metabolic pathways and detoxification mechanisms involved in the biological activity of this compound.
The biological activity of this compound may be attributed to its ability to interact with cellular components. Nitro groups in aromatic compounds are known to undergo reduction in biological systems, leading to reactive intermediates that can damage DNA and proteins. This mechanism is common among nitroaromatics and contributes to their pharmacological effects.
Antitubercular Activity
In a study focusing on the antitubercular activity of various nitroaromatic compounds, derivatives similar to this compound were evaluated for their effectiveness against drug-resistant strains of M. tuberculosis. The most potent derivatives exhibited MIC values comparable to established antitubercular drugs . This suggests that modifications in the nitroaniline structure can enhance biological activity.
Metabolic Studies
Research into the metabolism of nitroanisoles has shown that cytochrome P450 enzymes play a significant role in their activation and detoxification. Understanding these metabolic pathways is critical for assessing the safety and efficacy of compounds like this compound .
Data Summary
| Compound Name | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Similar structure shows potential |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Antitubercular | 4 | Potent against M. tuberculosis |
| o-Nitroanisole | Mutagenic | TBD | Tumorigenic effects observed |
Scientific Research Applications
Synthesis and Reaction Mechanisms
DFNA is often utilized in synthetic organic chemistry as a precursor for various chemical transformations. One notable application is its use in base-mediated reductive cyclization processes. In a study published in the Journal of Organic Chemistry, DFNA was employed as a model substrate to achieve high-yield cyclization products through optimized reaction conditions, including the use of potassium carbonate and microwave irradiation .
Table 1: Reaction Conditions for Cyclization of DFNA
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | DMF | 150 | 82 |
| 2 | K2CO3 | NMP | 150 | 87 |
| 3 | NaOH | Ethanol | 100 | 50 |
Biological Applications
DFNA has shown potential in biological research, particularly in evaluating its cytotoxic effects on various cancer cell lines. In an experimental setup, DFNA was tested against several cell lines including MCF7, SKBR3, and HeLa to determine its inhibitory concentration (IC). The results indicated that DFNA exhibits significant anticancer activity, making it a candidate for further pharmacological studies .
Material Science Applications
In material science, fluorinated compounds like DFNA are studied for their unique properties that can enhance material performance. Research has demonstrated that the incorporation of fluorine can improve thermal stability and alter the mechanical properties of polymers. For instance, studies on related compounds like 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) have explored their thermal decomposition mechanisms, which provide insights into their stability under various conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
